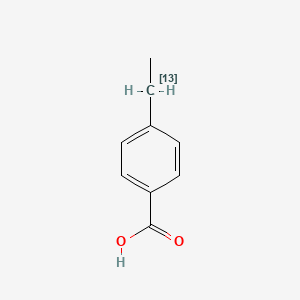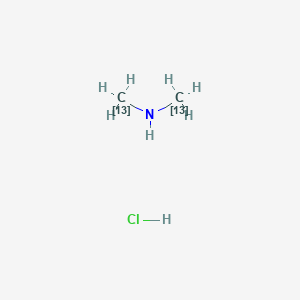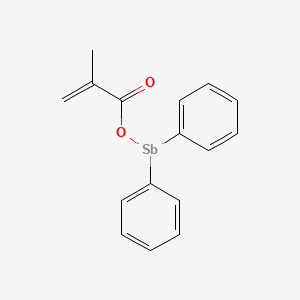
Methacryloxydiphenylantimony
Vue d'ensemble
Description
Methacryloxydiphenylantimony (MDPA) is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. MDPA is an organometallic compound that contains antimony, a metalloid that exhibits both metallic and non-metallic properties.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis and Structure Analysis: Methacryloxydiphenylantimony and its derivatives are synthesized and structurally analyzed using various methods like IR and NMR spectroscopy, and X-ray diffraction analysis. For instance, the triphenylantinony dimethacrylate, a compound related to Methacryloxydiphenylantimony, has been synthesized and analyzed, revealing a trigonal bipyramidal complex structure (Gushchin et al., 2011).
Polymerization and Material Properties
- Radical Polymerization Studies: Studies on the radical polymerization of derivatives like triphenylmethyl methacrylate provide insights into the conformation of the propagating radical, which is crucial for understanding the polymerization process of related compounds (Kamachi et al., 1981).
Biomedical Applications
- Biomedical Research and Tissue Engineering: Derivatives like Gelatin methacryloyl (GelMA) hydrogels are extensively used in biomedical applications due to their resemblance to the extracellular matrix and suitability for tissue engineering (Yue et al., 2015).
Surface and Interface Analysis
- Surface and Interfacial Behavior Studies: Research on materials like poly(2-hydroxyethyl)methacrylate (polyHEMA) provides insights into the dynamic behavior of polymer surfaces, particularly in biomedical applications (Chen et al., 1999).
Spectroscopy and Quantitative Analysis
- Spectroscopic Analysis for Methacrylation: Infrared spectroscopy is used to assess the degree of methacrylation in hyaluronic acid, which is vital for hydrogel crosslinking in tissue engineering applications (Yousefi et al., 2018).
Flame Retardancy and Thermal Stability
- Flame Retardancy in Polymers: The addition of compounds like Sb2O3 to poly(methyl methacrylate) (PMMA) enhances its thermal stability and flame retardancy, demonstrating the potential of incorporating methacrylate derivatives in materials to improve these properties (Laachachi et al., 2004).
Propriétés
IUPAC Name |
diphenylstibanyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.C4H6O2.Sb/c2*1-2-4-6-5-3-1;1-3(2)4(5)6;/h2*1-5H;1H2,2H3,(H,5,6);/q;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYGSDGSPXQNRV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O[Sb](C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15O2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597648 | |
| Record name | [(2-Methylacryloyl)oxy](diphenyl)stibane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methacryloxydiphenylantimony | |
CAS RN |
5613-66-1 | |
| Record name | [(2-Methylacryloyl)oxy](diphenyl)stibane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




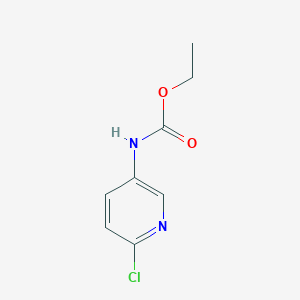
![3,7-Dichlorobenzo[d]isoxazole](/img/structure/B1626912.png)
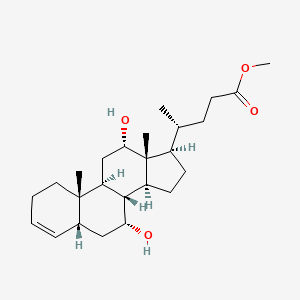
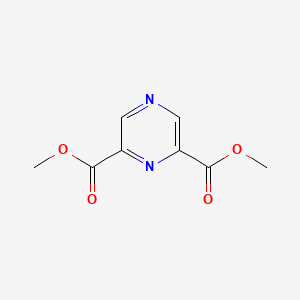
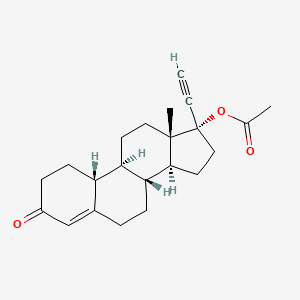

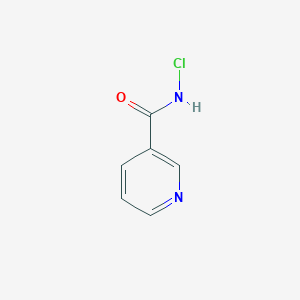


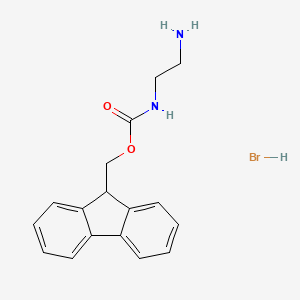
pentanoic acid;hydrate](/img/structure/B1626925.png)
